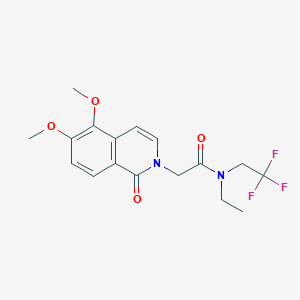

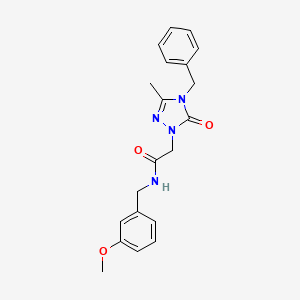

![molecular formula C19H17N3S B5611134 3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5611134.png)

3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydrazone derivatives typically involves the reaction of hydrazine with aldehydes or ketones. A study by Zhang et al. (2009) describes the synthesis of novel arylaldehyde (arylketone)-(4-substituted phenyl-5-substituted phenoxy-methyl-4H-1,2,4-triazole-3-yl)-thiol acetyl hydrazone derivatives, showcasing the diversity and complexity in synthesizing these compounds (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized by the presence of a hydrazone moiety (-NHN=CH-), which plays a crucial role in their chemical behavior. Lindgren et al. (2013) reported on the structures of various hydrazones, indicating differences in conformations and intermolecular hydrogen bonding, highlighting the structural diversity within this class of compounds (Lindgren et al., 2013).

Chemical Reactions and Properties

Hydrazone compounds participate in a variety of chemical reactions, including cyclocondensation and nucleophilic substitution, which can significantly alter their properties. Solankee et al. (2008) described the condensation of hydrazones leading to the formation of thiazolidine-4-ones, demonstrating the chemical reactivity of hydrazone derivatives (Solankee et al., 2008).

Physical Properties Analysis

The physical properties of hydrazone compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Güntepe et al. (2012) conducted a detailed study on the molecular and crystal structure analysis of a novel hydrazone derivative, which included experimental methods and theoretical calculations to elucidate its physical properties (Güntepe et al., 2012).

Chemical Properties Analysis

The chemical properties of hydrazone derivatives, such as acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions. Bevk et al. (2005) explored the transformations of phenylhydrazones in concentrated sulfuric acid, providing insights into the chemical stability and reactivity of these compounds under different conditions (Bevk, Svete, & Stanovnik, 2005).

Future Directions

The study of hydrazones and their derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis of new hydrazone derivatives, their physical and chemical properties, and their potential biological activity .

properties

IUPAC Name |

4-(4-methylphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3S/c1-15-9-11-17(12-10-15)18-14-23-19(21-18)22-20-13-5-8-16-6-3-2-4-7-16/h2-14H,1H3,(H,21,22)/b8-5+,20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGMQEDQKBUKSW-IYYWNBDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

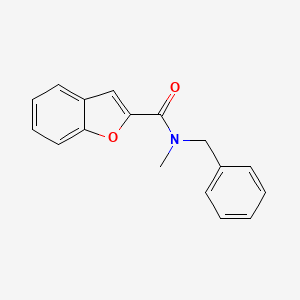

![3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5611065.png)

![{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)

![1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B5611119.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5611125.png)

![5-[(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5611131.png)

![N-mesityl-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5611139.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5611154.png)